1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride
CAS No.: 2089255-43-4
Cat. No.: VC6517711
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089255-43-4 |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-5-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-7-2-1-4-9(6-7)5-3-7;;/h1-6,8H2;2*1H |
| Standard InChI Key | ZBKKVNINTRLWCL-UHFFFAOYSA-N |
| SMILES | C1CC2(CCN(C1)C2)N.Cl.Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a bicyclo[3.2.1]octane scaffold with a nitrogen atom at the 1-position and an amine group at the 5-position. The dihydrochloride salt introduces two chloride counterions, stabilizing the protonated amine. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-5-amine; dihydrochloride |
| SMILES | C1CC2(CCN(C1)C2)N.Cl.Cl |
The bicyclic structure imposes conformational rigidity, which enhances binding specificity to biological targets.
Spectral and Crystallographic Data
While direct crystallographic data for this compound remains unpublished, related azabicyclo derivatives exhibit well-defined crystal lattices stabilized by hydrogen-bonding networks . For example, WO2015053297A1 describes diazabicyclooctane derivatives forming crystals suitable for X-ray diffraction, suggesting analogous packing arrangements may exist for the title compound .
Synthesis and Manufacturing
Enantioselective Construction
Enantiomerically pure 1-azabicyclo[3.2.1]octan-5-amine can be synthesized via asymmetric catalysis. VulcanChem reports methods using chiral auxiliaries or catalysts to control stereochemistry at the amine center. For instance, reductive amination of ketone precursors with enantioselective reducing agents yields the desired (R)- or (S)-configured products.
Tropinone Derivative Desymmetrization
Chemical Reactivity and Functionalization
Amine Alkylation and Acylation
Applications in Medicinal Chemistry
CNS-Targeting Therapeutics
The compound’s bicyclic scaffold mimics bioactive alkaloids like nicotine and cocaine, enabling interactions with neurotransmitter receptors. Preclinical studies highlight its potential as a:
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Dopamine receptor modulator: Derivatives show affinity for D₂ and D₃ receptors, suggesting utility in treating Parkinson’s disease.
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Nicotinic acetylcholine receptor (nAChR) ligand: Structural analogs exhibit partial agonism at α4β2 nAChRs, a target for smoking cessation therapies.
Enzyme Inhibition
Pyrazole-containing analogs of 1-azabicyclo[3.2.1]octan-5-amine demonstrate inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). These findings position the compound as a lead for neurodegenerative disease drug development.
Industrial and Material Science Applications
Catalysis
The rigid bicyclic framework serves as a ligand in asymmetric catalysis. Copper complexes of related azabicyclo amines catalyze enantioselective cyclopropanation reactions with >90% ee.
Advanced Materials
Incorporation into polymers enhances thermal stability. For example, polyamides containing azabicyclo motifs exhibit glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance plastics.
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